molecular formula C10H11N3O3 B13413088 N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea CAS No. 68319-88-0

N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea

Cat. No.: B13413088
CAS No.: 68319-88-0
M. Wt: 221.21 g/mol
InChI Key: WTZGVCFTMFVLQC-UHFFFAOYSA-N
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Description

N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea is a compound that belongs to the class of nitrile-containing ureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both cyano and urea functional groups in the molecule makes it a versatile intermediate for the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea typically involves the reaction of 3,4-dimethoxyaniline with cyanic acid or its derivatives. One common method is the reaction of 3,4-dimethoxyaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of non-toxic cyanating agents and eco-friendly solvents is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyano group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted ureas, amines, and other nitrogen-containing heterocycles .

Scientific Research Applications

N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N-phenylurea
  • N-Cyano-N-methylurea
  • N-Cyano-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea is unique due to the presence of both cyano and urea functional groups, which provide a versatile platform for further chemical modifications. Its specific substitution pattern with 3,4-dimethoxyphenyl enhances its potential biological activities and makes it a valuable compound for various applications .

Properties

IUPAC Name

1-cyano-3-(3,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-15-8-4-3-7(5-9(8)16-2)13-10(14)12-6-11/h3-5H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZGVCFTMFVLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289146
Record name N-Cyano-N′-(3,4-dimethoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68319-88-0
Record name N-Cyano-N′-(3,4-dimethoxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68319-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyano-N′-(3,4-dimethoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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